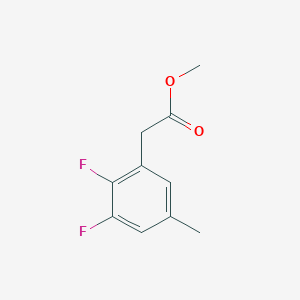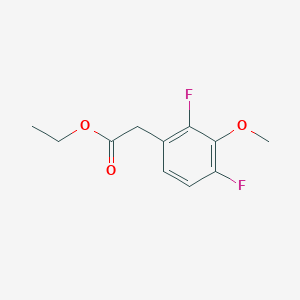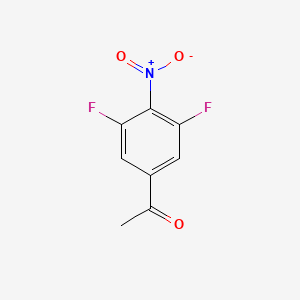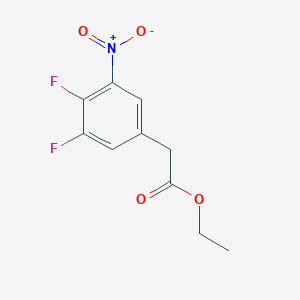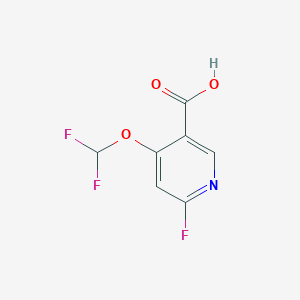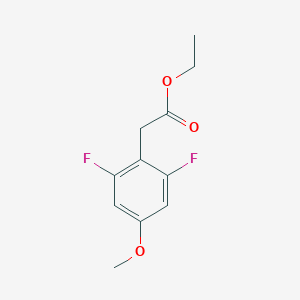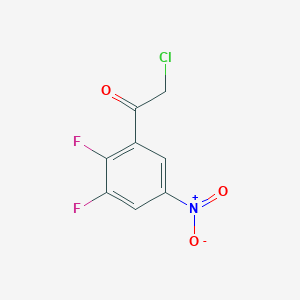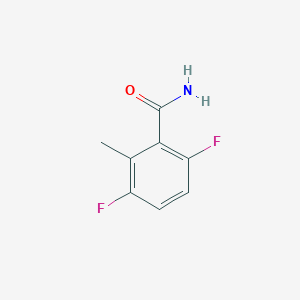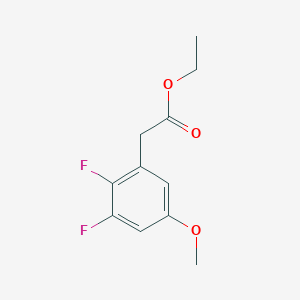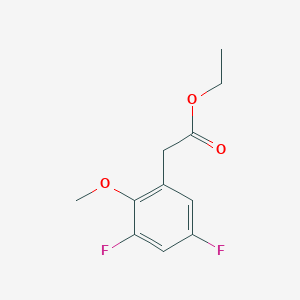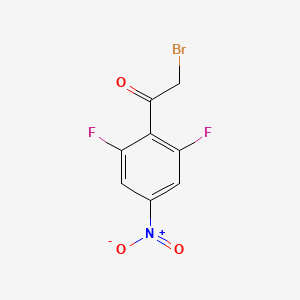![molecular formula C7H5BrN4O3 B1413058 2,4-二氨基-6-溴-呋喃并[2,3-d]嘧啶-5-羧酸 CAS No. 1352884-07-1](/img/structure/B1413058.png)
2,4-二氨基-6-溴-呋喃并[2,3-d]嘧啶-5-羧酸
描述
2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They are significant in the pathophysiology of diseases and demonstrate various biological activities .
Synthesis Analysis
The synthesis of 2,4-diamino-furo[2,3-d]pyrimidines involves reacting chalcone with guanidine hydrochloride . The structures of the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) . Another method involves the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with alpha-chloro-ketone to afford key intermediates, followed by hydrolysis, coupling with L-glutamate diethyl ester, and saponification of the diethyl ester .Molecular Structure Analysis
The molecular structure of 2,4-diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid was confirmed by 1H-NMR, EI-Ms, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,4-diamino-furo[2,3-d]pyrimidines include aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with ammonia . Further reaction with POCl3 and various amines generates the final product .科学研究应用
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The structural analogy of pyrimidines to nucleotides allows them to interact with various enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The bromo and amino groups present in “2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid” could be exploited to design inhibitors targeting cancer cell proliferation .
Antiviral Agents
The pyrimidine scaffold is also a key structure in the development of antiviral agents. Derivatives of pyrimidine can be designed to inhibit viral DNA or RNA polymerases, which are crucial for viral replication. The unique substitution pattern of the furo[2,3-d]pyrimidine ring might offer a new avenue for creating selective and potent antiviral drugs .
Antimicrobial Properties
Pyrimidine derivatives have shown promising results as antimicrobial agents. They can act against a broad spectrum of bacteria and fungi by interfering with the synthesis of nucleic acids or proteins essential for microbial survival. The presence of a bromo substituent in the compound could enhance its antimicrobial efficacy by facilitating its interaction with microbial enzymes .
Anti-Inflammatory and Analgesic Effects
Compounds containing the pyrimidine moiety have been reported to exhibit anti-inflammatory and analgesic effects. These effects are often mediated through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the inflammatory response. The carboxylic acid group in the compound could be modified to improve its pharmacokinetic properties and enhance its therapeutic potential in treating inflammation and pain .
Antioxidant Activity
The pyrimidine ring system has been associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. Modifications on the pyrimidine ring, such as the introduction of a bromo group, can influence the compound’s ability to scavenge free radicals and protect biomolecules from oxidative damage .
Antimalarial Activity
Pyrimidine derivatives have been explored as antimalarial agents due to their ability to inhibit enzymes required for the survival of the malaria parasite. The structural diversity offered by the pyrimidine scaffold allows for the design of compounds that can target different stages of the parasite’s life cycle. The “2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid” could serve as a lead compound for developing new antimalarial drugs .
Enzyme Inhibition
The pyrimidine core is structurally similar to several cofactors and substrates of enzymes, making it an excellent scaffold for designing enzyme inhibitors. These inhibitors can be used to study enzyme mechanisms or as potential therapeutic agents for diseases where enzyme regulation is disrupted. The compound could be tailored to inhibit specific enzymes involved in disease pathology .
Chemical Biology Probes
Pyrimidine derivatives can be used as chemical probes to study biological processes. They can be designed to bind selectively to proteins, nucleic acids, or other biomolecules, allowing researchers to investigate the function of these molecules in various cellular pathways. The “2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid” can be functionalized to create probes for studying cell signaling, gene expression, or metabolic processes .
Each of these applications represents a unique field where the compound “2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid” could have significant scientific research implications. The compound’s diverse functional groups offer multiple points of chemical modification, providing a versatile platform for the development of new therapeutic agents and research tools. The information provided here is based on the general therapeutic potential of pyrimidine scaffolds and the specific structural features of the compound , as derived from the literature .
作用机制
Target of Action
The primary targets of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid are enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These enzymes play a crucial role in the biosynthesis of nucleic acid precursors, making them attractive targets for chemotherapeutic agents .
Mode of Action
This compound acts as an antifolate , inhibiting the activity of DHFR and TS . DHFR is responsible for the NADPH-dependent reduction of 7,8-dihydrofolate (FH2) to tetrahydrofolate (FH4), a key component of folate metabolism that serves as a cofactor precursor to carry one-carbon units . TS, on the other hand, catalyzes the sole de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) from 2’-deoxyuridine-5’-monophosphate (dUMP), utilizing 5,10-methylenetetrahydrofolate as the source of the one carbon as well as the reductant . By inhibiting these enzymes, the compound disrupts nucleic acid synthesis, which can lead to cell death.
Biochemical Pathways
The inhibition of DHFR and TS by 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid affects the folate metabolism pathway . This disruption leads to a decrease in the production of nucleic acid precursors, which are essential for DNA replication and RNA transcription. As a result, cell growth and proliferation are hindered, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
They are primarily excreted through the kidneys . The bioavailability of such compounds can be influenced by factors such as formulation, route of administration, and individual patient characteristics.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA synthesis and cell division . This can lead to cell death, particularly in rapidly dividing cells. As such, the compound may exhibit antitumor, antibacterial, and antiprotozoan effects .
安全和危害
While the specific safety and hazards for 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid are not mentioned in the search results, a related compound, 2,4-Diamino-6-hydroxypyrimidine, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O3/c8-3-1(6(13)14)2-4(9)11-7(10)12-5(2)15-3/h(H,13,14)(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKQGHFASIOEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1OC(=C2C(=O)O)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-bromofuro[2,3-D]pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




